molecular formula C24H23N5O2S B12158010 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B12158010
M. Wt: 445.5 g/mol
InChI Key: YSSVAPBPZOKAPG-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated triazole intermediate.

    Condensation with Hydrazide: The final step involves the condensation of the triazole-thiol intermediate with an acetohydrazide derivative in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines, and halides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced triazole derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, with its hydrazide moiety, may exhibit enhanced biological activity, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives have been investigated for their role in treating infections, cancer, and inflammatory diseases. This compound’s unique structure may offer new avenues for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The sulfanyl group may participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
  • 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of the naphthalene ring and the specific positioning of the ethyl and methyl groups contribute to its distinct chemical and biological properties. This uniqueness may translate to enhanced activity and specificity in its applications.

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23N5O2S/c1-3-29-23(18-10-8-16(2)9-11-18)27-28-24(29)32-15-22(31)26-25-14-20-19-7-5-4-6-17(19)12-13-21(20)30/h4-14,30H,3,15H2,1-2H3,(H,26,31)/b25-14-

InChI Key

YSSVAPBPZOKAPG-QFEZKATASA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.